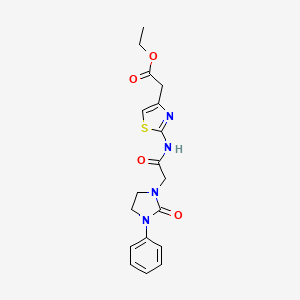

Ethyl 2-(2-(2-(2-oxo-3-phenylimidazolidin-1-yl)acetamido)thiazol-4-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

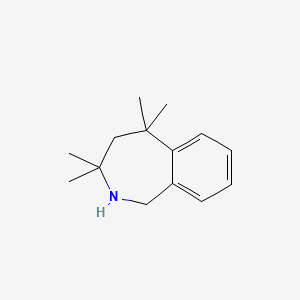

Ethyl 2-(2-(2-(2-oxo-3-phenylimidazolidin-1-yl)acetamido)thiazol-4-yl)acetate is a compound that belongs to a class of organic molecules featuring an imidazolidine ring, a thiazole moiety, and an ester group. This structure is of interest due to the biological activities associated with these functional groups, which are often found in pharmacologically active compounds.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions under controlled conditions. For instance, the synthesis of highly functionalized oxoimidazolidines can be achieved through phosphine-catalyzed annulation of ethyl (arylimino)acetates, which involves careful monitoring by TLC and purification using flash column chromatography . Similarly, the synthesis of ethyl 2-(2-(thiazol-4-yl)-1H-benzimidazol-1-yl)acetate involves a reaction sequence that is characterized by NMR, FT-IR, and FT-Raman analysis, and the molecular structure is confirmed by X-ray diffraction . These methods are indicative of the meticulous approach required to synthesize complex molecules like ethyl 2-(2-(2-(2-oxo-3-phenylimidazolidin-1-yl)acetamido)thiazol-4-yl)acetate.

Molecular Structure Analysis

The molecular structure of compounds within this family is often elucidated using spectroscopic techniques and X-ray crystallography. For example, the crystal structure of ethyl (2-amino-4-phenyl-5-thiazolyl)acetate was determined using X-ray methods, revealing a non-planar molecule stabilized by intra- and intermolecular hydrogen bonds . Computational studies, such as density functional theory (DFT), are also employed to predict the molecular structure and electronic properties, as seen in the study of a novel ethyl 2-(2-(thiazol-4-yl)-1H-benzimidazol-1-yl)acetate .

Chemical Reactions Analysis

The reactivity of these compounds is explored through various chemical reactions. For instance, ethyl [4-oxo-3-(2-oxo-2-arylethyl)thiazolidin-2-ylidene]acetates react with substituted benzaldehydes to form 5-arylmethylidene derivatives, which can further react to yield pyrrolo[2,1-b]thiazol-3-one derivatives . Additionally, (Z)-ethyl 2-[((Z)-2-(E)-arylidenehydrazono)-4-oxo-thiazolidine-5-ylidene]acetates are synthesized through reactions involving diethyl acetylenedicarboxylate, showcasing the versatility of thiazolidine derivatives in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized using various analytical techniques. Thermal stability is assessed using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC), with some compounds showing stability above certain temperatures . The electronic properties, such as HOMO and LUMO energies, are investigated to understand the charge transfer within the molecule . NMR spectroscopy is extensively used to confirm the structures of synthesized compounds and to study their chemical environments .

Mécanisme D'action

Target of Action

Ethyl 2-(2-(2-(2-oxo-3-phenylimidazolidin-1-yl)acetamido)thiazol-4-yl)acetate is a complex molecule that contains a thiazole ring and an imidazole ring . Thiazoles are found in many biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor drugs . Imidazole rings are also common in biologically active compounds

Mode of Action

Many thiazole and imidazole derivatives act by binding to their target proteins and modulating their activity .

Biochemical Pathways

Without specific information on the targets and mode of action of Ethyl 2-(2-(2-(2-oxo-3-phenylimidazolidin-1-yl)acetamido)thiazol-4-yl)acetate, it’s difficult to predict the exact biochemical pathways it might affect. Thiazole and imidazole derivatives are often involved in a wide range of biochemical processes .

Pharmacokinetics

Thiazole compounds are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . This might influence the compound’s bioavailability.

Result of Action

Thiazole and imidazole derivatives can have a wide range of effects, including antimicrobial, antifungal, antiviral, and antitumor activities .

Orientations Futures

The future directions for research on Ethyl 2-(2-(2-(2-oxo-3-phenylimidazolidin-1-yl)acetamido)thiazol-4-yl)acetate and other thiazole derivatives could include further exploration of their biological activities and potential applications in medicine, as well as the development of more efficient synthesis methods .

Propriétés

IUPAC Name |

ethyl 2-[2-[[2-(2-oxo-3-phenylimidazolidin-1-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O4S/c1-2-26-16(24)10-13-12-27-17(19-13)20-15(23)11-21-8-9-22(18(21)25)14-6-4-3-5-7-14/h3-7,12H,2,8-11H2,1H3,(H,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAVSPHZSFUUFGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)CN2CCN(C2=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-N-methylbenzamide](/img/structure/B2544178.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2544181.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide](/img/structure/B2544186.png)

![4-[5-tert-butyl-1-(4-methylbenzenesulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]-N,N-dimethylaniline](/img/structure/B2544192.png)

![N-{4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]pyrimidin-2-yl}acetamide](/img/structure/B2544199.png)